molecular formula C18H16N2O2S B5742036 1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

Cat. No.: B5742036
M. Wt: 324.4 g/mol
InChI Key: NVDLCDUSUUGZOY-UHFFFAOYSA-N
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Description

1-(4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with α-haloketones under basic conditions.

    Coupling Reaction: The thiazole derivative is then coupled with 4-aminophenyl ethanone using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include continuous flow synthesis techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents.

Major Products:

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanol.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanol: This compound is similar but has an alcohol group instead of an ethanone moiety.

    4-(4-Methoxyphenyl)-1,3-thiazole: This compound lacks the ethanone and amino phenyl groups.

Uniqueness: 1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is unique due to its combination of a thiazole ring, methoxyphenyl group, and ethanone moiety, which confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12(21)13-3-7-15(8-4-13)19-18-20-17(11-23-18)14-5-9-16(22-2)10-6-14/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDLCDUSUUGZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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